molecular formula C5H11N3O2 B14717392 Morpholin-4-ylurea CAS No. 13114-71-1

Morpholin-4-ylurea

Cat. No.: B14717392
CAS No.: 13114-71-1
M. Wt: 145.16 g/mol
InChI Key: XMVNCHHPCRFUFT-UHFFFAOYSA-N
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Description

Morpholin-4-ylurea is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of a morpholine ring attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Morpholin-4-ylurea can be synthesized through several methods. One common approach involves the reaction of morpholine with isocyanates or carbamoyl chlorides. The reaction typically occurs under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage.

Another method involves the reaction of morpholine with urea derivatives, such as N,N’-disubstituted ureas, under heating conditions. This method may require a catalyst to enhance the reaction rate and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature control, solvent selection, and purification techniques, to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

Morpholin-4-ylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert this compound to its amine derivatives.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or alcohols can react with this compound under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted urea compounds.

Scientific Research Applications

Morpholin-4-ylurea has found applications in several scientific research areas:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research has explored its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: this compound is utilized in the production of polymers, resins, and other industrial materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of morpholin-4-ylurea depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or interacting with specific receptors. The morpholine ring and urea moiety can form hydrogen bonds and other interactions with biological targets, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simple analog without the urea moiety, used in various chemical syntheses.

    Urea: A basic compound with diverse applications in agriculture and industry.

    N,N’-Disubstituted Ureas: Compounds with similar structural features but different substituents, used in pharmaceuticals and agrochemicals.

Uniqueness

Morpholin-4-ylurea is unique due to the combination of the morpholine ring and urea moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

morpholin-4-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3O2/c6-5(9)7-8-1-3-10-4-2-8/h1-4H2,(H3,6,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMVNCHHPCRFUFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60285578
Record name morpholin-4-ylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60285578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13114-71-1
Record name N-4-Morpholinylurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13114-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 42350
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013114711
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC42350
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42350
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name morpholin-4-ylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60285578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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